N-Ethyl-2-(1-imidazolyl)ethanamine
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Description
“N-Ethyl-2-(1-imidazolyl)ethanamine” is a chemical compound with the CAS Number: 1211472-59-1 . It has a molecular weight of 139.2 and its IUPAC name is N-ethyl-2-(1H-imidazol-1-yl)ethanamine . The InChI code for this compound is 1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 .
Synthesis Analysis
Imidazole, the core structure of “N-Ethyl-2-(1-imidazolyl)ethanamine”, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular formula of “N-Ethyl-2-(1-imidazolyl)ethanamine” is C7H13N3 . The InChI key for this compound is NVYAUEUOIDPZCX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-Ethyl-2-(1-imidazolyl)ethanamine” has a molecular weight of 139.2 .Scientific Research Applications
Imidazole and its derivatives have attracted considerable interests in recent years for their versatile properties in chemistry and pharmacology . Imidazole is a nitrogen-containing heterocyclic ring which possesses biological and pharmaceutical importance . The imidazole ring is a constituent of several important natural products, including purine, histamine, histidine, and nucleic acid . Being a polar and ionisable aromatic compound, it improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Imidazole derivatives possess extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities . For example, Ozkay et al. synthesized 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives and evaluated anticancer activity .
Imidazole is also utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
properties
IUPAC Name |
N-ethyl-2-imidazol-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAUEUOIDPZCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-(1-imidazolyl)ethanamine |
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